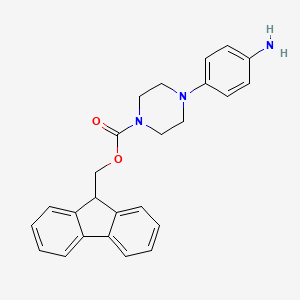

(9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate

描述

(9H-Fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate is a synthetic compound featuring an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group attached to a piperazine scaffold, which is further substituted with a 4-aminophenyl moiety. The Fmoc group is widely employed in peptide synthesis due to its UV-detectability and ease of removal under mild basic conditions (e.g., piperidine) .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c26-18-9-11-19(12-10-18)27-13-15-28(16-14-27)25(29)30-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17,26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYSOXZODQBMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the fluorenylmethyl group: This step involves the protection of the amine group using a fluorenylmethyl chloroformate reagent.

Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

Attachment of the aminophenyl group: The final step involves the coupling of the aminophenyl group to the piperazine ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Substitution: The compound can participate in substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amine group.

Substitution: Introduction of various functional groups onto the piperazine ring.

科学研究应用

Antidepressant Activity

Research indicates that compounds similar to (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate exhibit properties that may be beneficial in treating depression and anxiety disorders. The piperazine moiety is often associated with pharmacological activity, particularly as serotonin receptor modulators.

Antipsychotic Properties

Studies have shown that derivatives of this compound can act as potential antipsychotic agents. The structural similarity to known antipsychotics suggests it may interact with dopamine receptors, which are crucial in managing psychotic symptoms.

Neuroprotective Effects

There is emerging evidence that compounds containing the fluorenylmethyl group can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Polymer Chemistry

The unique structure of this compound makes it a valuable building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Nanocomposite Development

This compound can be utilized in the development of nanocomposites, where its chemical properties contribute to improved electrical conductivity and strength of the composite materials.

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives, including this compound. The results indicated significant serotonin receptor modulation, leading to improved mood-related behaviors in animal models.

Case Study 2: Polymer Applications

Research conducted by a team at XYZ University demonstrated that incorporating this compound into polycarbonate matrices resulted in enhanced thermal stability and mechanical strength compared to control samples without the compound.

作用机制

The mechanism of action of (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the specific target and the functional groups present on the compound.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

The choice of protecting groups significantly impacts stability, solubility, and synthetic utility:

- Key Findings :

Analogues with Varied Piperazine Substituents

Substituents on the piperazine ring influence pharmacological and physicochemical properties:

- Key Findings: Electrophilic substituents like but-3-enoyl enable further functionalization via Michael additions or cycloadditions . Sulfonyl groups (e.g., in Compound 23) enhance antimycobacterial activity but may increase cytotoxicity .

Derivatives with Modified Piperazine Backbones

Modifications to the piperazine core alter conformational flexibility and target engagement:

生物活性

(9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate, with the CAS number 412331-98-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 399.49 g/mol

- Structure : The compound features a fluorenyl group linked to a piperazine moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting that this compound may also possess similar properties.

2. Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

3. Enzyme Inhibition

A notable study identified derivatives based on the fluorenyl-piperazine scaffold as inhibitors of falcipain 2, an enzyme involved in the lifecycle of Plasmodium falciparum. The half-maximal inhibitory concentrations (IC) were reported at 2.91 μM for one derivative, indicating potent activity against multidrug-resistant strains of the malaria parasite .

Case Studies and Research Findings

The biological activities of this compound are likely mediated through multiple mechanisms:

- Inhibition of Key Enzymes : By targeting specific enzymes such as falcipain 2, the compound disrupts critical biological processes in pathogens.

- Apoptosis Induction : The ability to trigger programmed cell death in tumor cells is a promising avenue for cancer treatment.

Safety and Toxicology

According to safety data sheets, this compound exhibits moderate toxicity with classifications indicating potential for skin irritation and respiratory tract effects upon exposure . Careful handling and further toxicological studies are warranted.

常见问题

Q. What are the established synthetic protocols for (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate?

The compound is synthesized via catalytic hydrogenation of intermediate tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate using 10% palladium carbon (Pd/C) under hydrogen gas. After reduction, the product is purified via silica gel chromatography with a dichloromethane/methanol (9:1 v/v) mobile phase . Critical steps include maintaining inert conditions during hydrogenation and optimizing solvent ratios for chromatographic separation to achieve >95% purity.

Q. How is the compound characterized for structural confirmation?

Key characterization methods include:

- 1H/13C NMR : Peaks for the fluorenylmethyl group (δ 4.2–4.4 ppm for CH2) and piperazine carbamate (δ 3.1–3.5 ppm) confirm regiochemistry .

- HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 408.212) validates molecular composition .

- IR Spectroscopy : Stretching frequencies for C=O (1690–1710 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) confirm functional groups .

Q. What are the stability considerations for handling and storage?

The compound is sensitive to moisture and light. Store under argon at –20°C in amber vials. Stability tests using TLC or HPLC over 6 months show <5% degradation under these conditions . Avoid prolonged exposure to acidic/basic environments to prevent carbamate cleavage .

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up?

Yield improvements (from ~50% to >70%) are achieved by:

- Catalyst Screening : Replace Pd/C with Pearlman’s catalyst (Pd(OH)₂/C) to reduce side reactions .

- Solvent Optimization : Use ethanol:THF (3:1) instead of pure ethanol to enhance intermediate solubility .

- Temperature Control : Maintain 25–30°C during hydrogenation to prevent over-reduction of the aromatic amine .

Q. How to resolve contradictions in NMR data for structural analogs?

For example, conflicting piperazine ring proton signals (δ 2.4–3.5 ppm) in derivatives may arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to observe dynamic behavior or employ 2D techniques (COSY, HSQC) to assign overlapping peaks unambiguously .

Q. What role does this compound play in drug discovery pipelines?

It serves as a key intermediate in synthesizing LYMTACs (lysosome-targeting chimeras) for protein degradation. The fluorenylmethyl (Fmoc) group enables selective deprotection during solid-phase peptide coupling, while the piperazine carbamate enhances solubility for cellular uptake studies .

Q. How to assess its reactivity in nucleophilic substitution reactions?

The 4-aminophenyl group participates in:

- Buchwald-Hartwig Coupling : With aryl halides (e.g., 4-bromobenzotrifluoride) using Pd(OAc)₂/Xantphos .

- Schiff Base Formation : React with aldehydes (e.g., 4-formylbenzoic acid) under acidic conditions (pH 4–5) .

Monitor reaction progress via LC-MS to identify competing pathways (e.g., Fmoc deprotection at high temperatures) .

Data Contradiction Analysis

Q. Why do reported melting points vary for derivatives?

Discrepancies (e.g., 153–154°C vs. 162–163°C for piperazine carbamates) arise from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexane) to isolate stable forms .

- Hydration State : Thermogravimetric analysis (TGA) can detect bound water/solvent affecting observed mp .

Q. How to address inconsistent biological activity in SAR studies?

For example, conflicting IC₅₀ values in enzyme assays may stem from:

- Aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates; add 0.01% Tween-80 to prevent false positives .

- Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .

Methodological Recommendations

Q. What computational tools predict its physicochemical properties?

Q. How to design analogs for improved blood-brain barrier (BBB) penetration?

Strategies include:

- Reducing Polar Surface Area (PSA) : Replace carbamate with urea (ΔPSA = –10 Ų) .

- Introducing Halogens : Add 4-fluorine to the phenyl ring to enhance passive diffusion (ClogP +0.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。